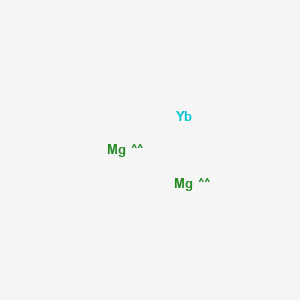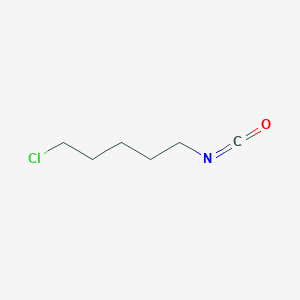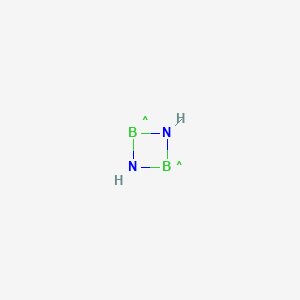
(1e)-1-Benzyl-3-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1e)-1-Benzyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Benzyl-3-phenyltriaz-1-ene typically involves the reaction of benzylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1e)-1-Benzyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazene group can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl phenyl ketone.
Reduction: Formation of benzylamine and phenylamine.
Substitution: Formation of halogenated triazene derivatives.
Applications De Recherche Scientifique
(1e)-1-Benzyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1e)-1-Benzyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-3-phenyltriazene
- 1-Benzyl-3-methyltriazene
- 1-Phenyl-3-methyltriazene
Uniqueness
(1e)-1-Benzyl-3-phenyltriaz-1-ene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets.
Propriétés
Numéro CAS |
17683-10-2 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(benzyldiazenyl)aniline |
InChI |
InChI=1S/C13H13N3/c1-3-7-12(8-4-1)11-14-16-15-13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15) |
Clé InChI |
NNNDCDLZJSSHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)





![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)


![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)



